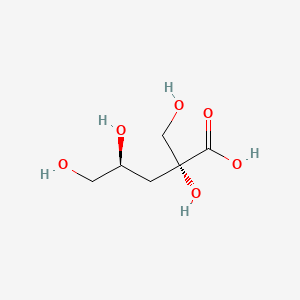
(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Isosaccharinic acid: is a sugar acid derived from the alkaline degradation of cellulose. It is one of the primary degradation products formed when cellulose is exposed to high pH conditions, such as those found in cementitious environments. This compound is of particular interest due to its ability to form strong complexes with various metal ions, which has implications for the mobility of radionuclides in nuclear waste repositories .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Beta-D-Isosaccharinic acid is typically produced through the alkaline degradation of cellulose. The process involves treating cellulose with a strong base, such as sodium hydroxide, at elevated temperatures. This reaction breaks down the cellulose into smaller sugar acids, including (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid .
Industrial Production Methods: : In an industrial setting, the production of this compound acid can be scaled up by using large reactors where cellulose is continuously fed and treated with sodium hydroxide. The reaction conditions are carefully controlled to optimize the yield of this compound acid while minimizing the formation of other by-products .
Análisis De Reacciones Químicas
Types of Reactions: : Beta-D-Isosaccharinic acid undergoes several types of chemical reactions, including complexation, oxidation, and reduction. It is known to form stable complexes with metal ions such as calcium, uranium, and thorium .
Common Reagents and Conditions
Complexation: Beta-D-Isosaccharinic acid forms complexes with metal ions in neutral to alkaline conditions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms and reagents for these reactions are less commonly studied.
Major Products: : The major products formed from the reactions of (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid include various metal-isosaccharinate complexes. These complexes are of interest due to their stability and potential impact on the mobility of radionuclides .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid acid exerts its effects primarily involves its ability to form stable complexes with metal ions. The dominant binding motifs in these complexes are 5- and 6-membered rings involving the carboxylic group and the hydroxy groups of the acid . This complexation can significantly affect the solubility and mobility of metal ions, particularly in alkaline environments .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-D-Isosaccharinic acid: Another isomer of isosaccharinic acid, which is also formed during the alkaline degradation of cellulose.
Gluconic acid: A sugar acid that is often used as a structural and functional model for isosaccharinic acids.
Uniqueness: : Beta-D-Isosaccharinic acid is unique in its ability to form stable complexes with a wide range of metal ions, which makes it particularly relevant for studies related to nuclear waste management. Its structural configuration allows for specific binding interactions that are not observed with other similar compounds .
Propiedades
IUPAC Name |
(2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-4(9)1-6(12,3-8)5(10)11/h4,7-9,12H,1-3H2,(H,10,11)/t4-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOVJIDEXZEOTB-UJURSFKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(CO)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)O)[C@@](CO)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[(3,4-dimethylphenoxy)methyl]-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)

